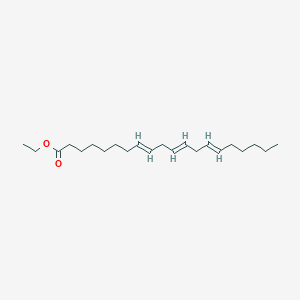
Ethyl 8,11,14-eicosatrienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihomo-gamma-Linolenic Acid ethyl ester is an ester derivative of Dihomo-gamma-Linolenic Acid, a polyunsaturated omega-6 fatty acid. This compound is of significant interest due to its potential health benefits and applications in various fields, including medicine and biochemistry. The ethyl ester form is often used to enhance the bioavailability and stability of the fatty acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihomo-gamma-Linolenic Acid ethyl ester typically involves the esterification of Dihomo-gamma-Linolenic Acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In industrial settings, the production of Dihomo-gamma-Linolenic Acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as catalysts is also common, as it allows for the reuse of the catalyst and reduces production costs. The final product is typically purified using distillation or chromatography techniques to ensure high purity.
Types of Reactions:
Oxidation: Dihomo-gamma-Linolenic Acid ethyl ester can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidative degradation products.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and acid.
Hydrolysis: Acidic or basic hydrolysis of the ester yields Dihomo-gamma-Linolenic Acid and ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidative degradation products.
Reduction: Dihomo-gamma-Linolenic Acid and ethanol.
Hydrolysis: Dihomo-gamma-Linolenic Acid and ethanol.
Scientific Research Applications
Dihomo-gamma-Linolenic Acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and cardiovascular benefits.
Industry: Utilized in the formulation of dietary supplements and functional foods.
Mechanism of Action
The mechanism of action of Dihomo-gamma-Linolenic Acid ethyl ester involves its conversion to Dihomo-gamma-Linolenic Acid in the body. This fatty acid is a precursor to anti-inflammatory eicosanoids, which play a crucial role in modulating inflammatory responses. The molecular targets include enzymes such as cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of eicosanoids.
Comparison with Similar Compounds
- Gamma-Linolenic Acid ethyl ester
- Alpha-Linolenic Acid ethyl ester
- Eicosapentaenoic Acid ethyl ester
Comparison: Dihomo-gamma-Linolenic Acid ethyl ester is unique due to its specific role in the biosynthesis of anti-inflammatory eicosanoids. Unlike Gamma-Linolenic Acid ethyl ester, which is a precursor to both pro-inflammatory and anti-inflammatory eicosanoids, Dihomo-gamma-Linolenic Acid ethyl ester primarily leads to the production of anti-inflammatory compounds. This makes it particularly valuable in therapeutic applications aimed at reducing inflammation.
Properties
Molecular Formula |
C22H38O2 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
ethyl (8E,11E,14E)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8+,12-11+,15-14+ |
InChI Key |
XJXHWCQMUAZGAN-NCEJYBGESA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















